molecular formula C12H17N3O3S B8159999 5-Azidopentyl 4-methylbenzenesulfonate

5-Azidopentyl 4-methylbenzenesulfonate

Cat. No.: B8159999
M. Wt: 283.35 g/mol
InChI Key: YRCBZIBQKNHADI-UHFFFAOYSA-N
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Description

5-Azidopentyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H17N3O3S It is characterized by the presence of an azido group (-N3) attached to a pentyl chain, which is further connected to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-azidopentyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-azidopentanol in the presence of a base such as pyridine. The reaction is carried out in an organic solvent like chloroform at room temperature for several hours . The general reaction scheme is as follows:

  • Dissolve 5-azidopentanol in chloroform.
  • Add pyridine to the solution.
  • Slowly add 4-methylbenzenesulfonyl chloride while stirring.
  • Allow the reaction to proceed at room temperature for 5 hours.
  • Purify the product by standard methods such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Azidopentyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition reaction.

Major Products Formed

    Substitution: Formation of substituted pentyl derivatives.

    Reduction: Formation of 5-aminopentyl 4-methylbenzenesulfonate.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

5-Azidopentyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-azidopentyl 4-methylbenzenesulfonate largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles, which can then interact with biological targets or materials. The molecular targets and pathways involved are specific to the context in which the compound is used, such as binding to proteins or incorporating into polymers.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxypentyl 4-methylbenzenesulfonate: Similar structure but with a hydroxyl group instead of an azido group.

    5-Bromopentyl 4-methylbenzenesulfonate: Similar structure but with a bromine atom instead of an azido group.

Uniqueness

5-Azidopentyl 4-methylbenzenesulfonate is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of triazole-containing compounds, which are important in various fields of research and industry.

Properties

IUPAC Name

5-azidopentyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-11-5-7-12(8-6-11)19(16,17)18-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCBZIBQKNHADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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